2-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxy group, and a cyclohepta[c]pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole ring system is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring system.
Methoxybenzene: Contains a methoxy group attached to a benzene ring.
Cycloheptapyrrolone: Shares the cyclohepta[c]pyrrolone core structure.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-methoxy-1,3-dimethylcyclohepta[c]pyrrol-8-one |
InChI |
InChI=1S/C19H17NO4/c1-11-18-14(21)5-4-6-16(22-3)19(18)12(2)20(11)13-7-8-15-17(9-13)24-10-23-15/h4-9H,10H2,1-3H3 |
InChI Key |
GGXKNUNKTQKFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC4=C(C=C3)OCO4)C)OC |
Origin of Product |
United States |
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